3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide
Overview
Description
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide is a chemical compound known for its potential therapeutic applications. It is also referred to as CHIR-99021 in some scientific literature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine to form an intermediate product. This intermediate is then reacted with N-hydroxypropanimidamide under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has shown promise as a therapeutic agent in the treatment of certain diseases, particularly in the field of oncology.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect protein kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- **3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzene sulfonamide
- **4-chlorophenyl 3-[(4-chlorophenyl)sulfonylamino]propanoate
Uniqueness
What sets 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit certain enzymes and signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c15-11-3-5-13(6-4-11)23(20,21)18(8-7-14(16)17-19)10-12-2-1-9-22-12/h1-6,9,19H,7-8,10H2,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCECHMLMHINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC(=NO)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383247 | |
Record name | 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-99-2 | |
Record name | 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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